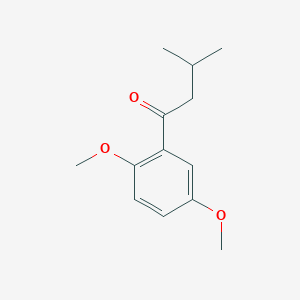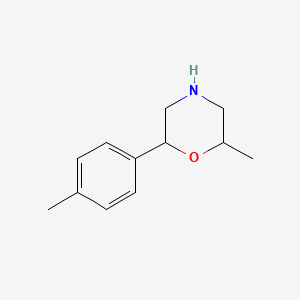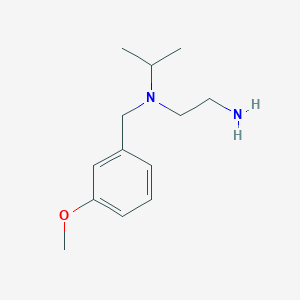
2',5'-Dimethoxy-3-methylbutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,5’-Dimethoxy-3-methylbutyrophenone is an organic compound with the molecular formula C13H18O3. It is characterized by the presence of two methoxy groups and a methyl group attached to a butyrophenone backbone. This compound is often used in chemical research and has various applications in different scientific fields.
Méthodes De Préparation
The synthesis of 2’,5’-Dimethoxy-3-methylbutyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and 3-methylbutyryl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,5-dimethoxybenzaldehyde is reacted with 3-methylbutyryl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain pure 2’,5’-Dimethoxy-3-methylbutyrophenone.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes.
Analyse Des Réactions Chimiques
2’,5’-Dimethoxy-3-methylbutyrophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like hydrobromic acid to form brominated derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydrobromic acid, sodium methoxide.
Major products formed from these reactions include carboxylic acids, alcohols, and brominated derivatives.
Applications De Recherche Scientifique
2’,5’-Dimethoxy-3-methylbutyrophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 2’,5’-Dimethoxy-3-methylbutyrophenone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2’,5’-Dimethoxy-3-methylbutyrophenone can be compared with similar compounds such as:
2,5-Dimethoxybenzaldehyde: Shares the methoxy groups but lacks the butyrophenone backbone.
3-Methylbutyrophenone: Lacks the methoxy groups but has a similar butyrophenone structure.
2,5-Dimethoxy-4-methylbenzaldehyde: Similar methoxy and methyl groups but different positioning on the benzene ring.
The uniqueness of 2’,5’-Dimethoxy-3-methylbutyrophenone lies in its specific combination of functional groups and its versatile reactivity, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)7-12(14)11-8-10(15-3)5-6-13(11)16-4/h5-6,8-9H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNKLWFXJDRSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyclopropyl(furan-2-ylmethyl)azaniumyl]acetate](/img/structure/B7844096.png)
![2-[Furan-2-ylmethyl(propan-2-yl)azaniumyl]acetate](/img/structure/B7844107.png)


![2-([1,1'-Biphenyl]-3-yloxy)ethanamine](/img/structure/B7844138.png)

![2-[(4-Methylphenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7844149.png)




![2-[Cyclopropyl-[(4-fluorophenyl)methyl]azaniumyl]acetate](/img/structure/B7844196.png)
![2-[Ethyl-[(3-methoxyphenyl)methyl]azaniumyl]acetate](/img/structure/B7844203.png)
